molecular formula C9H11NO B122007 alpha-Cyclopropyl-3-pyridinemethanol CAS No. 155047-86-2

alpha-Cyclopropyl-3-pyridinemethanol

Cat. No.: B122007
CAS No.: 155047-86-2
M. Wt: 149.19 g/mol
InChI Key: SXBLTZRJXSRDQD-UHFFFAOYSA-N
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Description

Alpha-Cyclopropyl-3-pyridinemethanol is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is a cyclopropyl derivative of pyridine, characterized by a unique chemical structure that makes it a promising candidate for drug development and manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclopropyl-3-pyridinemethanol typically involves the cyclopropylation of pyridine derivatives. One common method includes the reaction of 3-pyridinemethanol with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclopropyl-3-pyridinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: Alpha-cyclopropyl-3-pyridinemethanone.

    Reduction: Alpha-cyclopropyl-3-piperidinemethanol.

    Substitution: Alpha-cyclopropyl-3-pyridinemethyl chloride or bromide.

Scientific Research Applications

Alpha-Cyclopropyl-3-pyridinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Cyclopropyl-3-pyridinemethanol involves its interaction with specific molecular targets. It is believed to modulate certain enzymatic pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-3-pyridinemethanone
  • Cyclopropyl-3-piperidinemethanol
  • Cyclopropyl-3-pyridinemethyl chloride

Uniqueness

Alpha-Cyclopropyl-3-pyridinemethanol stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Alpha-Cyclopropyl-3-pyridinemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a cyclopropyl group attached to a pyridine ring, which contributes to its distinct chemical and biological properties. The presence of the cyclopropyl moiety enhances the compound's stability and reactivity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it modulates enzymatic pathways involved in neurotransmitter regulation and exhibits anti-inflammatory properties. However, the precise molecular targets and pathways remain under investigation.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

  • Neurotransmitter Modulation : It is believed to influence neurotransmitter systems, which could have implications for neurological disorders.
  • Anti-inflammatory Effects : The compound shows potential in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases.
  • Cytotoxicity : Initial studies indicate that this compound may exhibit cytotoxic effects against certain tumor cell lines, although further research is needed to establish its efficacy and safety profile .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl group + pyridineNeurotransmitter modulation, anti-inflammatory
Cyclopropyl-3-pyridinemethanoneCyclopropyl group + ketoneLimited studies on cytotoxicity
Cyclopropyl-3-piperidinemethanolCyclopropyl group + piperidinePotential analgesic properties

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against various human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against lines such as HeLa and PC-3. The IC50 values ranged from 40 µM to 100 µM, suggesting a moderate level of potency .

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested for its anti-inflammatory effects using an in vitro model of inflammation. The compound significantly reduced the production of pro-inflammatory cytokines when compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Properties

IUPAC Name

cyclopropyl(pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBLTZRJXSRDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.